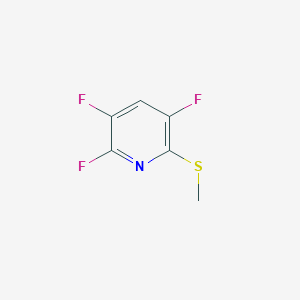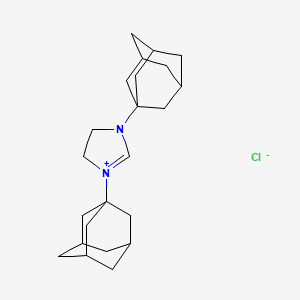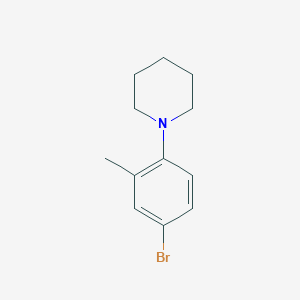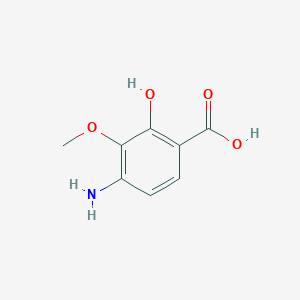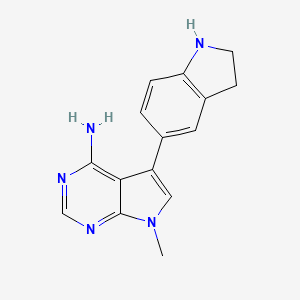
6-Amino-7-(5-indolinyl)-9-methyl-7-deazapurine; 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-7-(5-indolinyl)-9-methyl-7-deazapurine (6A7IMD) is a purine nucleoside analog that is widely used in research laboratories for a variety of purposes. It is a synthetic compound that has been used in many biochemical and physiological studies, as well as in drug design and development. 6A7IMD has a wide range of applications, from the study of DNA and RNA metabolism to the development of new drugs. In
Aplicaciones Científicas De Investigación
6-Amino-7-(5-indolinyl)-9-methyl-7-deazapurine; 95% has been used in a variety of scientific research applications. It has been used to study the metabolism of DNA and RNA, as well as the mechanism of action of enzymes involved in the process. It has also been used in drug design and development, as it can be used to study the binding of drugs to target molecules. In addition, 6-Amino-7-(5-indolinyl)-9-methyl-7-deazapurine; 95% has been used to study the structure and function of proteins, as well as the effects of various drugs on cells.
Mecanismo De Acción
The mechanism of action of 6-Amino-7-(5-indolinyl)-9-methyl-7-deazapurine; 95% is not fully understood. It is thought to interact with the DNA and RNA molecules, as well as enzymes involved in their metabolism. It is also thought to bind to target molecules, such as proteins, and to inhibit or activate their activity. In addition, it may also interact with other molecules, such as hormones, to affect their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Amino-7-(5-indolinyl)-9-methyl-7-deazapurine; 95% are not fully understood. It has been shown to inhibit the activity of enzymes involved in the metabolism of DNA and RNA, as well as to inhibit the binding of drugs to target molecules. In addition, it has been shown to inhibit the activity of hormones, such as insulin, and to affect the activity of certain proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-Amino-7-(5-indolinyl)-9-methyl-7-deazapurine; 95% has several advantages for laboratory experiments. It is a synthetic compound that is easy to synthesize and can be stored for long periods of time. It is also relatively inexpensive, making it an attractive option for research laboratories. However, it is important to note that 6-Amino-7-(5-indolinyl)-9-methyl-7-deazapurine; 95% can be toxic in high concentrations, so it should be used with caution. In addition, its mechanism of action is not fully understood, so it is important to consider the potential risks before using it in experiments.
Direcciones Futuras
There are several potential future directions for 6-Amino-7-(5-indolinyl)-9-methyl-7-deazapurine; 95% research. One possible direction is to further study its mechanism of action, in order to better understand how it interacts with DNA and RNA molecules, enzymes, and other molecules. Another direction is to study its effects on cells and tissues, in order to better understand its potential therapeutic applications. Additionally, further research could be conducted to develop new methods of synthesizing 6-Amino-7-(5-indolinyl)-9-methyl-7-deazapurine; 95% and to improve its stability and shelf life. Finally, it may be possible to develop new drugs based on 6-Amino-7-(5-indolinyl)-9-methyl-7-deazapurine; 95%, or to use it as a starting point for drug design and development.
Métodos De Síntesis
6-Amino-7-(5-indolinyl)-9-methyl-7-deazapurine; 95% is synthesized from 5-indolyl-6-amino-9-methyl-7-deazapurine (5IMD) using a modified procedure developed by Wang et al. (2003). The synthesis involves the reaction of 5-indolyl-7-deazapurine with 2-chloro-6-methoxy-9-methyl-1,7-dihydro-7-deazapurine in the presence of a base, such as NaOH, to form 6-Amino-7-(5-indolinyl)-9-methyl-7-deazapurine; 95%. The reaction is carried out at room temperature and is complete within 24 hours.
Propiedades
IUPAC Name |
5-(2,3-dihydro-1H-indol-5-yl)-7-methylpyrrolo[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5/c1-20-7-11(13-14(16)18-8-19-15(13)20)9-2-3-12-10(6-9)4-5-17-12/h2-3,6-8,17H,4-5H2,1H3,(H2,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXRNQXFFWARLSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C(N=CN=C21)N)C3=CC4=C(C=C3)NCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,3-dihydro-1H-indol-5-yl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(Bromomethyl)-5-cyclopropyl-3-[2-(trifluoromethoxy)phenyl]isoxazole](/img/structure/B6335115.png)
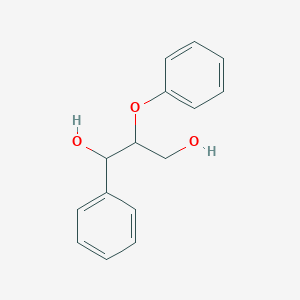

![exo-9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine dihydrochloride](/img/structure/B6335136.png)
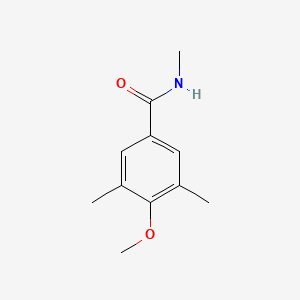


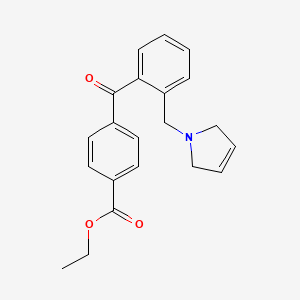

![2-[2-Chloro-6-hydroxy-5-(2-methylquinolin-8-ylamino)methyl]-3-oxo-3H-xanthen-9-ylbenzoic acid](/img/structure/B6335177.png)
